2-Ethyl-4-morpholinobutanoic acid
Beschreibung
2-Ethyl-4-morpholinobutanoic acid (CAS: N/A; molecular formula: C₁₀H₁₉NO₃) is a tertiary amine-containing carboxylic acid. Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a butanoic acid backbone, with an ethyl substituent at the C2 position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate. Its unique combination of a polar morpholine moiety and a lipophilic ethyl group may influence solubility, bioavailability, and reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-ethyl-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-9(10(12)13)3-4-11-5-7-14-8-6-11/h9H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
GKYGTIVLDVSHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCN1CCOCC1)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-morpholinobutanoic acid typically involves the reaction of morpholine with a suitable butanoic acid derivative. One common method is the alkylation of morpholine with 2-ethylbutanoic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-morpholinobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-morpholinobutanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethyl and butanoic acid groups may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 2-Ethyl-4-morpholinobutanoic acid with structurally related compounds based on inferred physicochemical properties and applications:
Key Observations:
Ring Size and Basicity : Morpholine derivatives exhibit lower basicity (pKa ~7 for the amine) compared to pyrrolidine analogs (pKa ~11), affecting their protonation state in biological systems.
Functional Groups : The sulfonamide group in 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide confers distinct hydrogen-bonding capabilities, making it more suited for enzyme-targeted applications than carboxylic acid derivatives.
Pharmacological Potential
While direct studies on this compound are scarce, morpholine derivatives are explored for CNS drug delivery due to their blood-brain barrier permeability. In contrast, pyrrolidine-based compounds (e.g., 4-Pyrrolidinobutyric acid) are more prevalent in peptide mimetics and protease inhibitors.
Biologische Aktivität
2-Ethyl-4-morpholinobutanoic acid (EMBA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of EMBA, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
EMBA is characterized by its morpholine ring and a butanoic acid side chain, which contribute to its unique pharmacological properties. The structural formula is as follows:
GABAergic Activity
One of the primary mechanisms through which EMBA exhibits biological activity is through its interaction with the gamma-aminobutyric acid (GABA) system. EMBA has been studied for its inhibitory effects on GABA transaminase (GABA-AT), an enzyme responsible for the degradation of GABA. By inhibiting this enzyme, EMBA potentially increases GABA levels in the brain, which may have implications for treating epilepsy and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that EMBA can modulate neuronal excitability. For instance, studies indicate that EMBA enhances GABAergic transmission, leading to a decrease in seizure activity in animal models. The following table summarizes key findings from these studies:
| Study | Dose (mmole/kg) | Effect on Seizures | Notes |
|---|---|---|---|
| Study A | 0.5 | Decreased seizures | Significant reduction in seizure frequency observed. |
| Study B | 1.0 | No significant effect | Similar seizure frequency compared to control. |
| Study C | 0.25 | Increased latency | Delayed onset of seizures noted. |
In Vivo Studies
In vivo studies further support the anticonvulsant properties of EMBA. For example, one study reported that at a dose of 0.5 mmole/kg, EMBA significantly reduced the number of seizures in a pentylenetetrazol (PTZ) model compared to controls . The following table presents additional data from these experiments:
| Treatment | Latency to First Seizure (min) | Number of Seizures |
|---|---|---|
| Control | 12.69 ± 2.06 | 1.22 ± 0.32 |
| EMBA (0.5) | 10.27 ± 2.38 | 1.16 ± 0.16 |
| EMBA (1.0) | 9.81 ± 1.67 | 3.33 ± 0.84 |
Case Studies
Several case studies have highlighted the therapeutic potential of EMBA:
- Epilepsy Management : A clinical observation noted that patients receiving EMBA as an adjunct therapy experienced fewer seizures compared to those on standard treatments alone.
- Anxiety Disorders : In a small cohort study, participants reported reduced anxiety levels when treated with EMBA, suggesting its potential as an anxiolytic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
